molecular formula C10H18O3 B078972 Hexyl acetoacetate CAS No. 13562-84-0

Hexyl acetoacetate

Cat. No.: B078972
CAS No.: 13562-84-0
M. Wt: 186.25 g/mol
InChI Key: QNZLAXONNWOLJY-UHFFFAOYSA-N
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Description

Hexyl acetoacetate is a useful research compound. Its molecular formula is C10H18O3 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Flavor Compound in Food Industry : Hexyl acetate, a closely related compound to hexyl acetoacetate, is a short-chain ester with a fruity odor. It's used as a significant green note flavor compound in the food industry. Studies on optimizing its synthesis, such as by immobilized lipase-catalyzed transesterification, have been conducted to improve its production efficiency (Shieh & Chang, 2001).

  • Process Intensification of Hexyl Acetate Synthesis : Ultrasonic assistance in the enzymatic synthesis of hexyl acetate has been explored for process intensification. This method has shown to improve conversion rates compared to conventional methods (Deshmukh & Rathod, 2016).

  • Ketone Body Metabolism in Medical Research : Acetoacetate, which is structurally similar to this compound, has been used in medical research, such as in the study of cardiac metabolism using 13C-labeled acetoacetate. This research provides insights into ketone body metabolism in the heart (Miller et al., 2018).

  • Antimicrobial Activity in Food Safety : Research on hexyl acetate, related to this compound, has indicated its potential use in enhancing the hygienic safety of minimally processed foods. It exhibits significant inhibitory effects against pathogens like E. coli and L. monocytogenes (Lanciotti et al., 2003).

  • Synthesis in Supercritical Carbon Dioxide : The synthesis of hexyl acetate in supercritical carbon dioxide, a method potentially applicable to this compound, offers an environmentally friendly alternative for ester production (Yu et al., 2003).

Mechanism of Action

Target of Action

Hexyl acetoacetate, also known as Acetoacetic Acid Hexyl Ester , is a biochemical compound used in proteomics research

Mode of Action

Acetoacetate derivatives, such as ethyl acetoacetate, undergo a process called the Acetoacetic Ester Synthesis . This process involves the formation of an enolate ion, which can act as a nucleophile and undergo an SN2 reaction with alkyl halides, acyl (acid) chlorides, and more . After alkylation, the product can be converted to a dicarboxylic acid through saponification, and subsequently, one of the carboxylic acids can be removed through a decarboxylation step .

Biochemical Pathways

The Acetoacetic Ester Synthesis, which is likely involved in the action of this compound, is part of the broader acetyl CoA pathway . This pathway requires approximately 10 enzymes and several organic cofactors to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate . The acetyl CoA pathway is ancient and conserved, playing a crucial role in the metabolism of many organisms .

Pharmacokinetics

As a small molecule with a molecular weight of 18625 , it can be hypothesized that it may be readily absorbed and distributed in the body. Its metabolism and excretion would likely involve enzymatic processes and renal clearance, respectively.

Result of Action

The result of the Acetoacetic Ester Synthesis, which this compound likely undergoes, is the formation of a ketone or more specifically an α-substituted acetone . This process allows the creation of complex molecules from simpler ones, which can be crucial in various biochemical processes.

Future Directions

While there is limited information available on the future directions of Hexyl acetoacetate, its potential uses in the synthesis of complex molecules and its role in chemical reactions suggest that it may have further applications in the field of organic chemistry .

Properties

IUPAC Name

hexyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-3-4-5-6-7-13-10(12)8-9(2)11/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZLAXONNWOLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065534
Record name Hexyl acetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13562-84-0
Record name Hexyl 3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13562-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 3-oxo-, hexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013562840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 3-oxo-, hexyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexyl acetoacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyl acetoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of hexyl acetoacetate in the development of efficient organic light-emitting diodes (OLEDs)?

A1: this compound is a key component of a crosslinkable iridium(III) complex used in the emissive layer of highly efficient phosphorescent OLEDs []. Specifically, it acts as a ligand within the iridium complex, denoted as “x-emitter” in the research. This complex is designed to overcome the limitations of earlier devices by allowing for the deposition of additional layers and enhancing morphological stability through crosslinking [].

Q2: How does the crosslinking process involving this compound contribute to OLED performance?

A2: The x-emitter containing this compound can be co-polymerized with a crosslinkable matrix material, like OTPD, within the OLED's emissive layer []. This crosslinking results in an insoluble emissive layer, enabling the deposition of additional layers, such as an electron-transporting layer (ETL), on top []. The ETL improves charge balance within the device and reduces luminescence quenching at the cathode, significantly enhancing the overall efficiency of the OLED [].

Q3: Beyond OLEDs, has this compound been implicated in other biological applications?

A3: Interestingly, research suggests that this compound, among other metabolites produced by certain Trichoderma fungi species, can trigger aggregation behavior in Formosan subterranean termites (Coptotermes formosanus) []. Although the exact mechanisms remain unclear, this finding highlights the potential ecological role of this compound in mediating interactions between fungi and termites [].

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